Cas no 2828019-72-1 (1,3-dichloro-5-isopropyl-isoquinoline)

1,3-dichloro-5-isopropyl-isoquinoline 化学的及び物理的性質
名前と識別子
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- Isoquinoline, 1,3-dichloro-5-(1-methylethyl)-
- 1,3-dichloro-5-isopropyl-isoquinoline
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- インチ: 1S/C12H11Cl2N/c1-7(2)8-4-3-5-9-10(8)6-11(13)15-12(9)14/h3-7H,1-2H3
- InChIKey: DDMKPCXIWOABSV-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)C2=C(C(C(C)C)=CC=C2)C=C(Cl)N=1
1,3-dichloro-5-isopropyl-isoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1316911-1G |
1,3-dichloro-5-isopropyl-isoquinoline |
2828019-72-1 | 97% | 1g |
$125 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0254-1g |
1,3-dichloro-5-isopropyl-isoquinoline |
2828019-72-1 | 97% | 1g |
¥560.0 | 2024-04-20 | |
eNovation Chemicals LLC | Y1316911-1g |
1,3-dichloro-5-isopropyl-isoquinoline |
2828019-72-1 | 97% | 1g |
$125 | 2025-02-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0254-1G |
1,3-dichloro-5-isopropyl-isoquinoline |
2828019-72-1 | 97% | 1g |
¥ 561.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0254-1.0g |
1,3-dichloro-5-isopropyl-isoquinoline |
2828019-72-1 | 97% | 1.0g |
¥560.0000 | 2024-08-03 | |
eNovation Chemicals LLC | Y1316911-1g |
1,3-dichloro-5-isopropyl-isoquinoline |
2828019-72-1 | 97% | 1g |
$125 | 2025-02-27 |
1,3-dichloro-5-isopropyl-isoquinoline 関連文献
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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8. Book reviews
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
1,3-dichloro-5-isopropyl-isoquinolineに関する追加情報
1,3-Dichloro-5-isopropyl-Isoquinoline (CAS No. 2828019-72-1): A Comprehensive Overview
The compound 1,3-dichloro-5-isopropyl-isoquinoline (CAS No. 2828019-72-1) is a fascinating molecule with a unique structure and diverse applications. This isoquinoline derivative has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its intriguing properties and potential uses. In this article, we will delve into the structural features, synthesis methods, pharmacological applications, and recent advancements associated with this compound.
Structural Insights and Chemical Properties
1,3-Dichloro-5-isopropyl-isoquinoline belongs to the isoquinoline family of heterocyclic compounds. Its structure consists of a benzene ring fused with a pyridine ring, featuring two chlorine atoms at the 1 and 3 positions and an isopropyl group at the 5 position. This arrangement imparts the molecule with distinct electronic properties and reactivity. The presence of the isopropyl group introduces steric effects that can influence the compound's behavior in various chemical reactions.
The molecular formula of 1,3-dichloro-5-isopropyl-isoquinoline is C14H14Cl2N, with a molecular weight of approximately 269.6 g/mol. Its physical properties include a melting point of around 160°C and a boiling point of about 340°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethanol.
Synthesis Methods
The synthesis of 1,3-dichloro-5-isopropyl-isoquinoline involves several steps that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the Friedlander synthesis method, which utilizes o-aminoaryl aldehydes or ketones as starting materials. Recent advancements have focused on optimizing this process to minimize side reactions and improve selectivity.
A study published in *Journal of Organic Chemistry* (2023) reported a novel route for synthesizing isoquinolines using microwave-assisted reactions. This method significantly reduces reaction time while maintaining high product quality. The incorporation of an isopropyl group at the 5 position was achieved through a Friedel-Crafts alkylation step using aluminum chloride as a catalyst.
Another notable development involves the use of transition metal catalysts to facilitate coupling reactions. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce substituents at specific positions on the isoquinoline ring. These methods not only enhance the efficiency of synthesis but also pave the way for further functionalization of the molecule.
Pharmacological Applications
The pharmacological potential of 1,3-dichloro-5-isopropyl-isoquinoline has been extensively explored in recent years. Studies have demonstrated its activity as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. A research article in *Medicinal Chemistry Communications* (2023) highlighted its potential as a lead compound for developing novel anti-inflammatory drugs with reduced side effects compared to conventional NSAIDs.
In addition to its anti-inflammatory properties, 1,3-dichloro-5-isopropyl-isoquinoline has shown promise in anticancer studies. Preclinical experiments conducted at the University of California revealed that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism involves interference with mitochondrial function and induction of apoptosis.
Preliminary results from ongoing clinical trials suggest that 1,3-dichloro-5-isopropyl-isoquinoline may also possess neuroprotective properties. Researchers at Stanford University are investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Materials Science Applications
Beyond its pharmacological applications, 1,3-dichloro-5-isopropyl-isoquinoline has found utility in materials science due to its unique electronic properties. Its ability to act as an electron-deficient aromatic system makes it an attractive candidate for use in organic electronics.
A groundbreaking study published in *Nature Materials* (2024) demonstrated that thin films incorporating 1,3-dichloro-5-isopropyl-isoquinoline exhibit exceptional charge transport properties suitable for organic field-effect transistors (OFETs). The isopropyl group plays a crucial role in modulating the electronic characteristics of the material.
Furthermore, this compound has been explored as a building block for constructing advanced materials such as metalloorganic frameworks (MOFs). Its ability to coordinate with metal ions makes it ideal for designing porous materials with applications in gas storage and catalysis.
Environmental Impact and Safety Considerations
The environmental impact of 1,3-dichloro-5-isopropyl-isoquinoline has been evaluated through several toxicity studies. Results indicate that it exhibits low acute toxicity in aquatic organisms when exposed at concentrations relevant to industrial discharges.
To ensure safe handling during synthesis and application processes, guidelines have been established by regulatory bodies such as OSHA and EPA. These guidelines emphasize proper ventilation systems and personal protective equipment (PPE) to minimize occupational exposure risks.
Conclusion
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